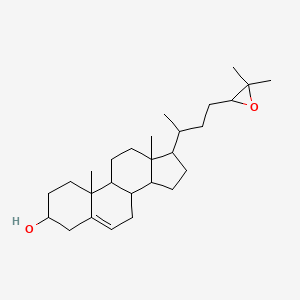
D-Glycerate 2,3-diphosphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glycerate 2,3-diphosphate sodium salt: is a chemical compound with the molecular formula C3H3O10P2Na5 and a molecular weight of 375.95 g/mol . It is a metabolite of glycolysis within human erythrocytes and is produced by 2,3-diphosphoglycerate mutase in an alternative to the glycolytic pathway . This compound plays a crucial role in the regulation of oxygen release from hemoglobin by binding to it and reducing its oxygen affinity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glycerate 2,3-diphosphate sodium salt typically involves the phosphorylation of glyceric acid derivatives. The reaction conditions often require the presence of phosphorylating agents such as phosphoric acid or its derivatives under controlled pH and temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale chemical synthesis using similar phosphorylating agents and conditions as in laboratory synthesis .
Análisis De Reacciones Químicas
Types of Reactions: D-Glycerate 2,3-diphosphate sodium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in oxidation-reduction reactions due to its involvement in metabolic pathways .
Common Reagents and Conditions:
Phosphorylation: Phosphoric acid or its derivatives under controlled pH and temperature.
Dephosphorylation: Enzymatic reactions involving phosphatases.
Oxidation-Reduction: Involvement of oxidizing or reducing agents in metabolic pathways.
Major Products Formed: The major products formed from these reactions include various phosphorylated intermediates and metabolites involved in glycolysis and other metabolic pathways .
Aplicaciones Científicas De Investigación
Chemistry: D-Glycerate 2,3-diphosphate sodium salt is used as a reference compound in the analysis of blood cell (erythrocyte) glycolytic cycle metabolites .
Biology: In biological research, it serves as a cofactor for both phosphoglyceric acid mutase and hemoglobin, playing a significant role in the regulation of oxygen release from hemoglobin .
Medicine: The compound is studied for its potential therapeutic applications in conditions related to oxygen transport and release in the blood .
Industry: In the industrial sector, this compound is used in the synthesis of nucleotides and amino acids, as well as a substrate for enzyme assays and a buffer for biochemical reactions .
Mecanismo De Acción
D-Glycerate 2,3-diphosphate sodium salt exerts its effects by binding to hemoglobin and reducing its oxygen affinity, thereby facilitating the release of oxygen to tissues . This binding occurs through interactions with specific sites on the hemoglobin molecule, altering its conformation and decreasing its affinity for oxygen .
Comparación Con Compuestos Similares
- 2,3-Diphospho-D-glyceric acid penta (cyclohexylammonium) salt
- D- (−)-3-Phosphoglyceric acid disodium salt
- D (+)-2-Phosphoglyceric acid sodium salt hydrate
- D-2-Phosphoglyceric acid lithium salt
Uniqueness: D-Glycerate 2,3-diphosphate sodium salt is unique in its specific role in regulating oxygen release from hemoglobin, a function not shared by all similar compounds . Its involvement in the glycolytic pathway and its specific interactions with hemoglobin distinguish it from other phosphorylated glyceric acid derivatives .
Propiedades
IUPAC Name |
pentasodium;3-hydroxy-3-phosphonato-2-phosphonatooxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2.5Na/c4-2(5)1(13-15(10,11)12)3(6)14(7,8)9;;;;;/h1,3,6H,(H,4,5)(H2,7,8,9)(H2,10,11,12);;;;;/q;5*+1/p-5 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQKCSGKABRSHD-UHFFFAOYSA-I |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)P(=O)([O-])[O-])(C(=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Na5O10P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4Z,6Z,9R,10S,11S,12R,13R,14Z,16E)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B8083067.png)

![4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[2-O-(3,4,5-trihydroxybenzoyl)-b-D-galactopyranosyl]oxy]-](/img/structure/B8083087.png)


![(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-hexadecanoyloxybutanoate;hydrochloride](/img/structure/B8083104.png)
![Propan-2-yl 4-methyl-8-[[3-(3-methyl-4-prop-2-enoxy-phenyl)-1-phenyl-pyrazol-4-yl]methylidene]-2-(4-methylsulfanylphenyl)-9-oxo-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate](/img/structure/B8083109.png)
![2-[[(2S,4R)-4-hydroxypyrrolidin-1-ium-2-carbonyl]amino]acetate](/img/structure/B8083129.png)



